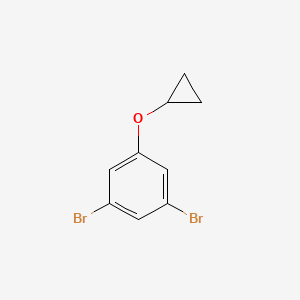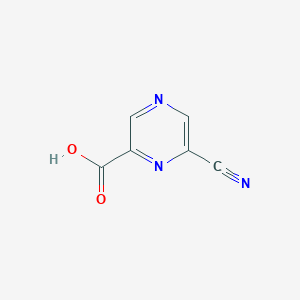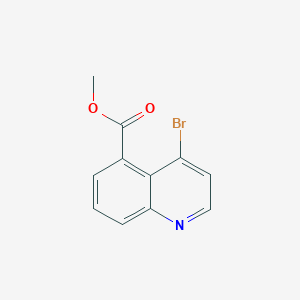
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a chloromethoxy group
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the chloromethylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and controlled temperatures to ensure selective and efficient transformations .
Applications De Recherche Scientifique
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties imparted by the fluorine atoms.
Biological Studies: Researchers explore its potential as a precursor for bioactive molecules, investigating its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene in various applications depends on its chemical reactivity. In organic synthesis, its reactivity is primarily driven by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the benzene ring and the chloromethoxy group. This makes it a versatile intermediate for nucleophilic substitution and other reactions .
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(Methoxymethoxy)-2,3,4,5,6-pentafluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, affecting its reactivity and applications.
1-(Chloromethoxy)-benzene: Contains fewer fluorine atoms, resulting in different electronic properties and reactivity profiles.
The uniqueness of this compound lies in the combination of the electron-withdrawing fluorine atoms and the reactive chloromethoxy group, which together enhance its utility in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H2ClF5O |
|---|---|
Poids moléculaire |
232.53 g/mol |
Nom IUPAC |
1-(chloromethoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C7H2ClF5O/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
Clé InChI |
VULSKFUWSJBFTN-UHFFFAOYSA-N |
SMILES canonique |
C(OC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)





![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)

![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)

